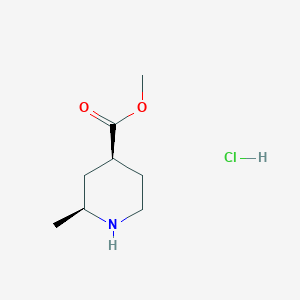

methyl (2S,4S)-2-methylpiperidine-4-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

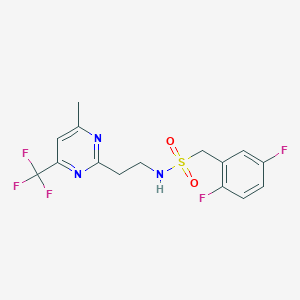

“Methyl (2S,4S)-4-[(tert-butoxycarbonyl)amino]-2-piperidinecarboxylate” is a compound that has been provided to researchers as part of a collection of unique chemicals . It has a linear formula of C12H22O4N2 . Another related compound is “methyl (2S,4S)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate” with a CAS Number of 168263-82-9 .

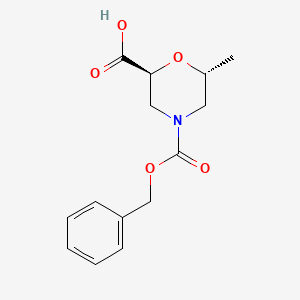

Molecular Structure Analysis

The molecular structure of these compounds can be represented by their InChI codes. For example, the InChI code for “methyl (2S,4S)-4-[(tert-butoxycarbonyl)amino]-2-piperidinecarboxylate” is 1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1 .

Physical And Chemical Properties Analysis

“Methyl (2S,4S)-4-[(tert-butoxycarbonyl)amino]-2-piperidinecarboxylate” is a solid compound . The related compound “methyl (2S,4S)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate” has a molecular weight of 244.29 .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate; hydrochloride serves as a key intermediate or structural motif in the synthesis and study of various compounds. Research on similar piperidine derivatives reveals their importance in developing novel synthetic routes and understanding their structural conformation. For instance, the synthesis of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride demonstrates the preparation of complex piperidine-based structures, focusing on the conformation of substituted piperidinium molecules and their hydrogen bonding patterns (Dega-Szafran et al., 2006). Another study presented a robust synthesis process for 4-methylenepiperidine hydrochloride, highlighting its role as a critical intermediate in pharmaceutical production (Chen et al., 2019).

Chemical Stability and Interaction

The incorporation of hydrophobic functional groups, such as methyl groups, in metal-organic frameworks (MOFs) has been explored to enhance their water resistance, showcasing the utility of methylated compounds in tuning the properties of advanced materials (Ma, Li, & Li, 2011). The study of hydrogen bonding in piperidinium derivatives, including methyl-substituted compounds, offers insights into the formation of complex molecular arrangements and interactions (Freytag & Jones, 1999).

NMR Spectroscopy and Conformational Analysis

NMR spectroscopy has been employed to study the conformation and dynamics of various methylated piperidine compounds. For example, the formation constants and conformational analysis of carbamates in aqueous solutions of 2-methylpiperidine and CO2 were elucidated using NMR, providing valuable information on their chemical behavior and stability (Mcgregor et al., 2018).

Application in Catalysis and Chemical Transformations

The role of β hydrogen atoms in the hydrodenitrogenation (HDN) of 2-methylpiperidine and related compounds has been investigated, revealing insights into the mechanisms of nitrogen removal and the impact of methyl groups on these processes (Egorova et al., 2002). Such studies are crucial for the development of more efficient catalysts and for understanding the reactivity of nitrogen-containing heterocycles.

Safety and Hazards

properties

IUPAC Name |

methyl (2S,4S)-2-methylpiperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARIIFVOZSXRPR-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylthiophen-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2961777.png)

![1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2961778.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)

![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)

![2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone](/img/structure/B2961789.png)